molecular formula C9H17N3O7 B1365512 Triserine CAS No. 6620-98-0

Triserine

Cat. No. B1365512
CAS RN: 6620-98-0
M. Wt: 279.25 g/mol
InChI Key: XQJCEKXQUJQNNK-ZLUOBGJFSA-N
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Scientific Research Applications

1. Synthesis and Derivative Siderophore Analogs

A significant application of triserine is in the synthesis of macrocyclic trilactone scaffolds, particularly in the siderophore enterobactin. This process involves a novel one-step synthesis, eliminating the β-lactonization step, and is based on a stannoxane template. The synthesis allows for an overall yield of approximately 50% and enables the functionalization of trilactone by attaching various chelating groups. This research highlights the potential of triserine in creating hydroxypyridinonate analogs of enterobactin, such as N,N‘,N‘‘-tris[(3-hydroxy-1-methyl-2-oxo-(1H-pyridinyl)carbonyl]-4-cyclotriseryl trilactone (hopobactin), which demonstrates its versatility in chemical synthesis (Meyer et al., 1997).

2. Optoelectronic Applications

Triserine-based compounds, specifically triarylamine, have seen extensive use in optoelectronic materials due to their excellent electron donating and transporting capabilities. These materials, particularly in the field of organic photovoltaics, have significantly enhanced the conversion efficiency of next-generation solar cells, including dye-sensitized solar cells. The starburst molecular structure of triserine-based triarylamine is a key aspect of its application in photovoltaic and optoelectrical fields, illustrating the compound's potential in renewable energy technologies (Ning & Tian, 2009).

3. Environmental Toxicology and Ecological Risk Assessment

Triserine derivatives, such as atrazine (a triazine herbicide), have been the subject of extensive ecological risk assessments due to their prevalence in North American surface waters. These studies assess the potential ecological effects of triserine derivatives on aquatic environments, focusing on their concentration, persistence, and impact on various aquatic organisms. The findings from such assessments contribute to regulatory decisions and environmental protection measures, highlighting the environmental implications of triserine-based compounds (Solomon et al., 1996).

Safety And Hazards

There is no specific safety and hazard information available for Triserine.


properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O7/c10-4(1-13)7(16)11-5(2-14)8(17)12-6(3-15)9(18)19/h4-6,13-15H,1-3,10H2,(H,11,16)(H,12,17)(H,18,19)/t4-,5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJCEKXQUJQNNK-ZLUOBGJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)NC(CO)C(=O)NC(CO)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triserine

CAS RN

6620-98-0
Record name Triserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006620980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRISERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1I56B264V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
Y Wang, E Duran, D Nacionales, A Valencia… - Tetrahedron …, 2008 - Elsevier
… Our ability to produce the triserine lactone platform of enterobactin21, … We describe here the preparation of carbamate triserine … utilizing the enterobactin triserine lactone platform, we are …
Number of citations: 12 www.sciencedirect.com
C Walowski - 2014 - search.proquest.com
… The phenyl carbamate triserine lactone derivatives were titrated with various … triserine lactone backbone is an excellent platform for anion recognition. Our goal is to synthesize triserine …
Number of citations: 0 search.proquest.com
RJA Ramirez, L Karamanukyan, S Ortiz, CG Gutierrez - Tetrahedron letters, 1997 - Elsevier
… triserine lactone backbone is additionally attractive for the preparation of hybrid synthetic ligands which incorporate the triserine lactone … We have also prepared the triserine lactone 3 in …
Number of citations: 43 www.sciencedirect.com
TB Karpishin, TM Dewey… - Journal of the American …, 1993 - ACS Publications
… to the conformation of the triserine backbone. Molecular modeling calculations … triserine structure and is not a result of the metal complexation or of hydrogen bonding within the triserine …
Number of citations: 132 pubs.acs.org
KN Raymond, EA Dertz, SS Kim - Proceedings of the …, 2003 - National Acad Sciences
… The siderophore enterobactin is a triscatechol derivative of a cyclic triserine lactone. Studies of the chemistry, regulation, synthesis, recognition, and transport of enterobactin make it …
Number of citations: 050 www.pnas.org
M Sandy, A Butler - Journal of natural products, 2011 - ACS Publications
… Herein we report the isolation and structure determination of a new triscatecholamide triserine lactone siderophore, cyclic trichrysobactin (1), produced by the plant pathogen Dickeya …
Number of citations: 51 pubs.acs.org
M Meyer, JR Telford, SM Cohen, DJ White… - Journal of the …, 1997 - ACS Publications
… A novel one-step synthesis of the macrocyclic triserine … -HOPO) moieties to the triserine trilactone. This ligand represents … reflects the specific predisposition by the triserine scaffold of the …
Number of citations: 91 pubs.acs.org
RJ Abergel, AM Zawadzka, TM Hoette… - Journal of the …, 2009 - ACS Publications
… (10) Both iron chelators are 3-fold symmetrical, hexadentate catecholate ligands; however, while the iron-binding motifs are directly attached to a triserine scaffold through amide …
Number of citations: 101 pubs.acs.org
F Chang, T Qu, M Rusckowski, DJ Hnatowich - Applied radiation and …, 1999 - Elsevier
… The triserine was obtained in its l-optical form. Analysis was by TLC (Silica gel 60, 0.2–0.5 mm, EM Science, Gibbstown, NJ), melting point (Mel-Temp, Laboratory Devices, Cambridge, …
Number of citations: 20 www.sciencedirect.com
OI Shadyro, AA Sosnovskaya, ON Vrublevskaya - High Energy Chemistry, 2000 - Springer
… of NH 3 were observed only for triserine and Ser-Ala (by … at all of the side chains of triserine decreases the probability of … of Ser-Ala and triserine with NH 3 elimination according to …
Number of citations: 5 link.springer.com

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